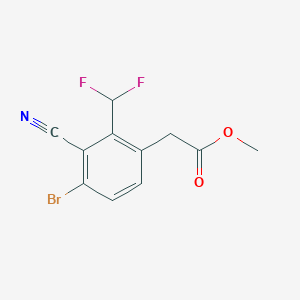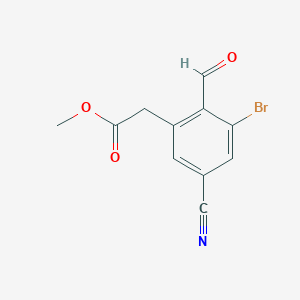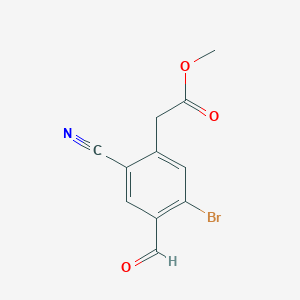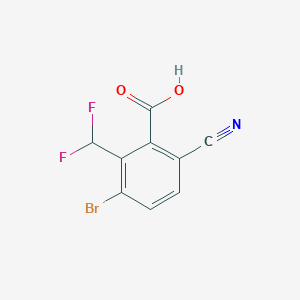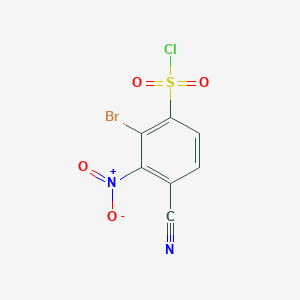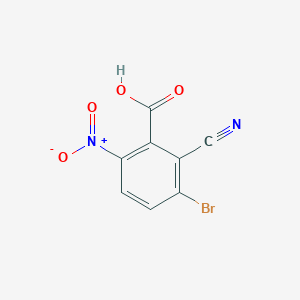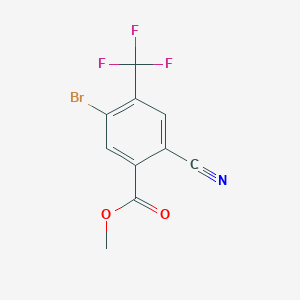
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate (MBCT) is a chemical compound that has been used in a variety of scientific research applications. MBCT is a colorless solid, with a melting point of approximately 60°C and a boiling point of approximately 165°C. It is soluble in both water and organic solvents, and is relatively stable in the presence of light and oxygen. MBCT has been used in a variety of scientific fields, including biochemistry, physiology, and organic chemistry, as well as in laboratory experiments.
Applications De Recherche Scientifique
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been used in a variety of scientific research applications, including biochemistry, physiology, and organic chemistry. In biochemistry, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleotides. In physiology, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been used to study the effects of various compounds on the body, such as hormones and neurotransmitters. In organic chemistry, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been used as a catalyst in the synthesis of organic compounds, such as dyes and pharmaceuticals.
Mécanisme D'action
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate works by forming a covalent bond with the target molecule, thereby altering its structure. This covalent bond is formed through the transfer of electrons from the Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate molecule to the target molecule. This process is known as electron transfer, and is an important part of many biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been found to have a variety of biochemical and physiological effects. In biochemical studies, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates, proteins, and lipids. In physiological studies, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has been found to affect the activity of hormones and neurotransmitters, as well as the activity of certain ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate is its high solubility in both water and organic solvents. This makes it an ideal reagent for a variety of laboratory experiments. Additionally, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate is relatively stable in the presence of light and oxygen, making it an ideal choice for long-term experiments. However, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate is a relatively toxic compound, and should be handled with care in the laboratory. Additionally, it can be difficult to synthesize Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate in large quantities, making it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for the use of Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate in scientific research. One potential direction is to use Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate as a reagent in the synthesis of biologically active compounds, such as hormones and neurotransmitters. Additionally, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate could be used to study the effects of various compounds on the body, such as hormones and neurotransmitters. Additionally, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate could be used in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes. Finally, Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate could be used to study the effects of various compounds on cellular processes, such as metabolism and ion channel activity.
Propriétés
IUPAC Name |
methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-3-8(11)7(10(12,13)14)2-5(6)4-15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLZAMQGYQCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyano-4-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



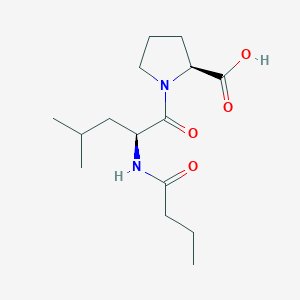
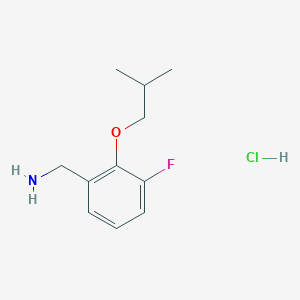

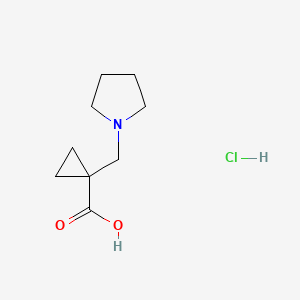
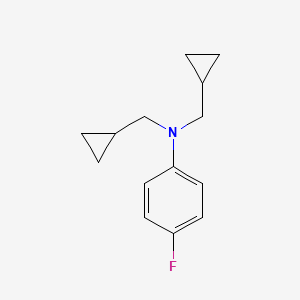
![1-[3-(2-Methoxyethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B1417057.png)
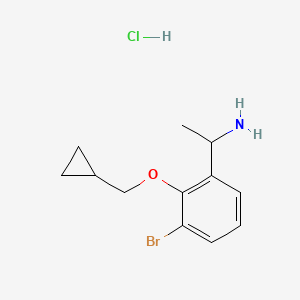
![8-Fluoro-5-piperazin-1-yl[1,2,4]triazolo[4,3-c]pyrimidine dihydrochloride](/img/structure/B1417061.png)
